(alpha-Methylphenethyl)(1-methyl-2-phenoxyethyl)ammonium hydrogen fumarate
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Overview
Description
(alpha-Methylphenethyl)(1-methyl-2-phenoxyethyl)ammonium hydrogen fumarate, also known as MPEP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPEP belongs to a class of compounds called allosteric modulators, which are known to interact with specific receptors in the brain and modulate their activity.
Scientific Research Applications
Ammonium Fumarate Production
Research has explored the production of ammonium fumarate from glucose-based media using Rhizopus arrhizus, with a focus on phosphorous (P) limitation affecting yield. This study provides insight into biotechnological applications involving ammonium fumarate (Riscaldati et al., 2000).
Catalytic Applications
A study on the bromination of oxo-aromatic compounds, including 2-Methylphenol and catechol, highlights the use of ammonium molybdate as a catalyst. This reveals potential applications in organic synthesis and chemical transformations (Ha Jian-qiang, 2010).
Synthesis of Heterocycles
The synthesis of dimethyl 2-[(Z)-3-amino-1-oxo-1-(substituted)but-2-en-2-yl]fumarates, which could serve as intermediates for producing polysubstituted heterocycles, was examined. This research underlines the compound's utility in organic chemistry (Šinkovec et al., 2016).
Structural Studies
Research has delved into the crystal structures of various ammonium salts, including those with fumarate, to understand their hydrogen bonding networks. Such studies are essential for understanding the material properties of these compounds (Haynes & Pietersen, 2008).
Spectroscopic Characterization
A study on the spectroscopic and structural characterization of tetramethylammonium-hydrogen fumarate-fumaric acid complex provides insights into the physical and chemical properties of such compounds, relevant in materials science and chemistry (Bozkurt et al., 2008).
Effects on C-H Bond Dissociation Energies
Investigation into the impact of alpha-ammonium groups on C-H bond dissociation energies in various substituted methanes and toluenes sheds light on the chemical behavior of similar compounds under different conditions (Song et al., 2003).
properties
CAS RN |
1590-35-8 |
---|---|
Product Name |
(alpha-Methylphenethyl)(1-methyl-2-phenoxyethyl)ammonium hydrogen fumarate |
Molecular Formula |
C22H27NO5 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
but-2-enedioic acid;N-(1-phenoxypropan-2-yl)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C18H23NO.C4H4O4/c1-15(13-17-9-5-3-6-10-17)19-16(2)14-20-18-11-7-4-8-12-18;5-3(6)1-2-4(7)8/h3-12,15-16,19H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
PVNHTDOWUIYZFC-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Other CAS RN |
15687-08-8 22232-57-1 |
synonyms |
(alpha-methylphenethyl)(1-methyl-2-phenoxyethyl)ammonium hydrogen fumarate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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